(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)-

Catalog No.
S14316587
CAS No.
7218-46-4
M.F
C24H20N2O8S4
M. Wt
592.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(pheny...

CAS Number

7218-46-4

Product Name

(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)-

IUPAC Name

N-(benzenesulfonyl)-4-[4-(benzenesulfonylsulfamoyl)phenyl]benzenesulfonamide

Molecular Formula

C24H20N2O8S4

Molecular Weight

592.7 g/mol

InChI

InChI=1S/C24H20N2O8S4/c27-35(28,21-7-3-1-4-8-21)25-37(31,32)23-15-11-19(12-16-23)20-13-17-24(18-14-20)38(33,34)26-36(29,30)22-9-5-2-6-10-22/h1-18,25-26H

InChI Key

IISDMBNJXWPOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4

(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- is a complex organic compound with the molecular formula C24H20N2O8S4C_{24}H_{20}N_{2}O_{8}S_{4} and a molecular weight of approximately 592.68 g/mol. It is characterized by the presence of two sulfonamide groups and two phenylsulfonyl substituents attached to a biphenyl backbone. This compound is registered under the CAS number 7218-46-4 and has various structural representations, including its InChIKey, which is IISDMBNJXWPOIZ-UHFFFAOYSA-N .

The compound exhibits a melting point range of 244-247 °C, indicating its stability at elevated temperatures. Its structure can be represented in various formats, including InChI and SMILES notations, which facilitate its identification in chemical databases .

The reactivity of (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- primarily involves nucleophilic substitution reactions typical of sulfonamide compounds. The sulfonamide groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding sulfonic acids. Additionally, the compound may participate in coupling reactions with various electrophiles due to the presence of the biphenyl moiety.

The synthesis of (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes:

  • Formation of Sulfonamide Groups: The initial step involves reacting biphenyl with chlorosulfonic acid to introduce sulfonic acid groups.
  • Amidation: The sulfonic acids are then treated with amines to form sulfonamides.
  • Phenylsulfonyl Substitution: The introduction of phenylsulfonyl groups can be achieved through electrophilic aromatic substitution reactions.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- has several applications in both research and industry:

  • Analytical Chemistry: It can be utilized in high-performance liquid chromatography (HPLC) for separating complex mixtures due to its unique chemical properties .
  • Pharmaceutical Development: Given its potential biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer-related pathways.
  • Material Science: Its structural characteristics may allow for applications in polymer chemistry as a building block for more complex materials.

Studies on the interactions of (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- with biological targets are crucial for understanding its potential therapeutic effects. While specific interaction studies are scarce for this compound alone, related sulfonamide compounds have been shown to interact with enzymes involved in metabolic pathways and cellular signaling . Future research could focus on elucidating these interactions through methods such as molecular docking and enzyme inhibition assays.

Several compounds share structural similarities with (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
SulfanilamideSimple sulfanilamide structureFirst synthetic antibacterial drug
Benzene sulfonamideContains a single sulfonamide groupUsed as an intermediate in dye production
4-AminobenzenesulfonamideContains an amino groupExhibits antibacterial properties

The uniqueness of (1,1'-Biphenyl)-4,4'-disulfonamide lies in its dual sulfonamide functionality combined with a biphenyl framework that enhances its potential for diverse applications compared to simpler analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

592.01025029 g/mol

Monoisotopic Mass

592.01025029 g/mol

Heavy Atom Count

38

UNII

8D5JAJ75YC

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-disulfonamide, N4,N4'-bis(phenylsulfonyl)-: INACTIVE

Dates

Modify: 2024-08-10

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